molecular formula C23H25N3O4 B4957558 N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide

Cat. No. B4957558
M. Wt: 407.5 g/mol
InChI Key: DXRREFYCHSQYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide, also known as DM-PU-SC-202, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide acts by binding to the SH2 domain of STAT3, which prevents its dimerization and subsequent translocation to the nucleus. This leads to the inhibition of STAT3-mediated transcriptional activation of various genes involved in inflammation and tumorigenesis. N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been shown to inhibit the proliferation and migration of cancer cells, as well as reduce the production of pro-inflammatory cytokines in various in vitro and in vivo models. It has also been shown to enhance the immune response by increasing the activity of natural killer cells and T cells. N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a potent and selective inhibitor of STAT3, making it a valuable tool for studying the role of this transcription factor in various biological processes. Its anti-inflammatory and anti-tumor properties also make it a promising candidate for the development of novel therapeutics. However, the synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for the research and development of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide. These include:
1. Further optimization of the synthesis method to improve yield and scalability.
2. Evaluation of the efficacy of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide in combination with other anti-cancer agents.
3. Investigation of the potential use of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide in the treatment of other inflammatory diseases.
4. Development of more potent and selective inhibitors of STAT3 based on the structure of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide.
5. Exploration of the role of STAT3 in other biological processes, such as stem cell differentiation and immune cell function.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a synthetic compound that has shown promising anti-inflammatory and anti-tumor activities through its selective inhibition of STAT3. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a valuable tool for studying the role of STAT3 in various biological processes and a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the potential of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide and to explore its future directions.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide involves the reaction of 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine-2-carboxylic acid with N-(3,4-dimethoxyphenyl)butanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide in high yield and purity.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. It has been demonstrated to selectively inhibit the activity of the transcription factor STAT3, which is known to play a critical role in the development and progression of various cancers and inflammatory diseases. N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, suggesting its potential use as an adjuvant therapy.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-19(23(28)24-17-10-12-20(29-3)21(14-17)30-4)26-22(27)13-11-18(25-26)16-8-6-15(2)7-9-16/h6-14,19H,5H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRREFYCHSQYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

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